molecular formula C12H15F3N4 B11748262 [(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrrol-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11748262
M. Wt: 272.27 g/mol
InChI Key: UCZRAGFHVCUOJP-UHFFFAOYSA-N
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Description

The compound “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring a pyrrole and a pyrazole ring, each substituted with a methyl group and linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrazole precursors, followed by their functionalization with methyl groups. The final step involves the formation of the methylene bridge linking the two heterocycles. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

“(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

“(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    [(1-methyl-1H-pyrrol-2-yl)methyl]amine: Lacks the pyrazole ring and trifluoromethyl group, making it less complex.

    [(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine: Lacks the pyrrole ring, resulting in different chemical properties.

Uniqueness

The presence of both pyrrole and pyrazole rings, along with the trifluoromethyl group, makes “(1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine” unique. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H15F3N4

Molecular Weight

272.27 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H15F3N4/c1-18-5-3-4-10(18)8-16-7-9-6-11(12(13,14)15)19(2)17-9/h3-6,16H,7-8H2,1-2H3

InChI Key

UCZRAGFHVCUOJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C(=C2)C(F)(F)F)C

Origin of Product

United States

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